molecular formula C18H19NO2 B4771517 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4771517
M. Wt: 281.3 g/mol
InChI Key: PBXIPLMWJWZYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MMPI, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MMPI is a tetrahydroisoquinoline derivative that has been synthesized using different methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation reaction.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various biological targets, including dopamine receptors and cancer cell signaling pathways. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline acts as a dopamine receptor antagonist by binding to dopamine receptors and blocking the binding of dopamine, which leads to a decrease in the release of dopamine and an increase in the concentration of dopamine in the synaptic cleft. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline also inhibits the growth of cancer cells by inhibiting the activation of cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including the inhibition of dopamine reuptake, the inhibition of cancer cell growth, and the induction of apoptosis. 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high potency, selectivity, and ability to cross the blood-brain barrier. However, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, including the development of new synthetic methods for 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives, the optimization of its pharmacological properties, and the evaluation of its therapeutic potential in various diseases, such as Parkinson's disease, cancer, and neurodegenerative disorders. Additionally, the investigation of the molecular mechanisms underlying the biological effects of 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives may provide insights into the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to act as a dopamine receptor antagonist and to inhibit the reuptake of dopamine, which makes it a potential therapeutic agent for the treatment of Parkinson's disease. In cancer research, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells and to induce apoptosis, which makes it a potential anticancer agent. In drug discovery, 2-(4-methoxy-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-11-15(7-8-17(13)21-2)18(20)19-10-9-14-5-3-4-6-16(14)12-19/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXIPLMWJWZYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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